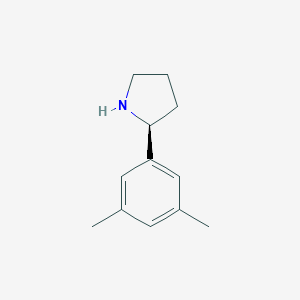

(S)-2-(3,5-dimethylphenyl)pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(3,5-dimethylphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9-6-10(2)8-11(7-9)12-4-3-5-13-12/h6-8,12-13H,3-5H2,1-2H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGUHZCFMGGKFO-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2CCCN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)[C@@H]2CCCN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427462 | |

| Record name | (S)-2-(3,5-dimethylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213334-10-1 | |

| Record name | (S)-2-(3,5-dimethylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S 2 3,5 Dimethylphenyl Pyrrolidine

Enantioselective Synthesis Strategies

The generation of enantiomerically pure (S)-2-(3,5-dimethylphenyl)pyrrolidine is of significant interest, and several strategies have been employed to achieve high levels of stereocontrol. These methods include classical resolution with recycling, modern biocatalytic approaches, and the synthesis of chiral precursors.

Resolution/Racemization Recycling Processes for this compound

In a notable example of this approach, the racemic mixture of 2-(3,5-dimethylphenyl)pyrrolidine (B1587135) is resolved using D-tartaric acid as a chiral resolving agent. researchgate.net This process selectively crystallizes the diastereomeric salt of the (S)-enantiomer. The undesired (R)-enantiomer, which remains in the mother liquor, can then be subjected to racemization. researchgate.net Optimal conditions for this racemization have been identified as treatment with potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO). researchgate.net This integrated resolution/racemization process has been shown to be highly efficient, affording the desired this compound in a 63.6% yield with an excellent enantiomeric excess of 98.7% after three recycling processes. researchgate.net

| Step | Reagents and Conditions | Outcome | Yield (%) | Enantiomeric Excess (%) |

| Resolution | D-tartaric acid | Selective crystallization of the (S)-enantiomer salt | - | - |

| Racemization | KOH, DMSO | Conversion of (R)-enantiomer to racemate | - | - |

| Overall (3 cycles) | - | This compound | 63.6 | 98.7 |

Biocatalytic Approaches to 2-Substituted Pyrrolidines

Biocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral amines, including 2-substituted pyrrolidines. These enzymatic methods offer high enantioselectivity under mild reaction conditions. While specific biocatalytic synthesis of this compound is not extensively detailed, general approaches for analogous structures are well-established.

One prominent biocatalytic strategy employs transaminases (TAs). These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor, such as isopropylamine, to a prochiral ketone. nih.gov For the synthesis of 2-substituted pyrrolidines, ω-chloroketones can be used as substrates. The transaminase introduces the amine group asymmetrically, and the resulting aminochloroketone undergoes spontaneous intramolecular cyclization to form the pyrrolidine (B122466) ring. nih.govmdpi.com This method can provide access to both (R) and (S) enantiomers with high enantiomeric excess (>95%) and in good yields (up to 90%), depending on the choice of the transaminase. nih.gov

Another biocatalytic route involves the use of imine reductases (IREDs), which catalyze the asymmetric reduction of cyclic imines to chiral cyclic amines. mdpi.com While this method generally achieves excellent enantioselectivity, the precursor imines are often not commercially available. researchgate.net More recently, enzymatic intramolecular C(sp³)–H amination reactions have been developed using engineered cytochrome P411 enzymes. mdpi.com These enzymes can catalyze the insertion of a nitrene into a C-H bond to form the pyrrolidine ring, offering a novel and efficient route to these chiral heterocycles. mdpi.com

Enantioselective Preparation of Diarylprolinol Derivatives as Precursors

Diarylprolinol derivatives, such as α,α-diaryl-2-pyrrolidinemethanol, are valuable chiral molecules that have found extensive use as organocatalysts in a wide array of asymmetric transformations. Their synthesis is well-established, often starting from proline. While they are not commonly employed as direct synthetic precursors for 2-aryl-pyrrolidines via dehydroxylation, their preparation represents a key aspect of chiral pyrrolidine chemistry.

The synthesis of these derivatives typically involves the reaction of a proline ester with an excess of an aryl Grignard reagent. This approach allows for the introduction of two identical aryl groups at the carbinol center. The resulting diarylprolinol can then be silylated to give the corresponding diarylprolinol silyl (B83357) ether, which is a widely used class of organocatalysts. The inherent chirality of the proline backbone directs the stereochemical outcome of the reactions they catalyze.

Multistep Synthetic Routes to Pyrrolidine Derivatives

The construction of the pyrrolidine ring can also be achieved through various multistep synthetic sequences. These routes often provide flexibility in accessing a wide range of substituted pyrrolidines.

One common strategy involves the use of multicomponent reactions (MCRs). MCRs allow for the formation of complex molecules in a single step from three or more starting materials, offering high atom and step economy. For instance, the [3+2] cycloaddition reaction of an azomethine ylide with an alkene is a powerful method for the direct construction of the pyrrolidine ring with control over multiple stereocenters. The azomethine ylides can be generated in situ from the condensation of an α-amino acid with an aldehyde.

Another approach is the intramolecular cyclization of linear precursors. For example, 2-arylpyrrolidines can be synthesized from γ-amino ketones or γ-amino alcohols. The synthesis of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives has been achieved through a Michael addition of [(diphenylmethylene)amino]acetonitrile to arylmethyleneacetophenones, followed by cyclization. Furthermore, the synthesis of pyrrolidine derivatives from acyclic precursors is a key strategy in the preparation of several pharmaceuticals.

Mechanistic Investigations in Catalytic Reactions Involving S 2 3,5 Dimethylphenyl Pyrrolidine Derivatives

Elucidation of Catalytic Cycles

The efficacy of diarylprolinol silyl (B83357) ether catalysts, derived from the (S)-2-(3,5-dimethylphenyl)pyrrolidine framework, stems from their ability to operate through multiple activation modes, primarily involving enamine and iminium ion intermediates. nih.govnih.gov These distinct catalytic cycles allow for the activation of carbonyl compounds toward a diverse range of nucleophiles and electrophiles.

This compound derivatives catalyze reactions through two principal, complementary pathways upon reacting with carbonyl compounds:

Enamine Catalysis (HOMO-raising): When the catalyst reacts with a saturated aldehyde, it forms a nucleophilic enamine intermediate. This mode of activation raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the substrate, effectively transforming the aldehyde into an enol equivalent. nih.govdntb.gov.ua This nucleophilic enamine can then react with various electrophiles, such as in Michael additions to nitroalkenes or α-functionalization reactions. rsc.org The steric bulk of the diarylprolinol silyl ether catalyst plays a crucial role in controlling the geometry of the enamine and directing the approach of the electrophile. rsc.org

Iminium Ion Catalysis (LUMO-lowering): In reactions with α,β-unsaturated aldehydes or ketones, the secondary amine of the catalyst forms a positively charged iminium ion. This activation mode lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, enhancing its electrophilicity at the β-position. nih.govdntb.gov.ua This makes the substrate highly susceptible to attack by a wide range of nucleophiles in conjugate addition reactions. nih.gov The catalyst effectively shields one enantiotopic face of the iminium ion, leading to high levels of stereocontrol in reactions like Diels-Alder and Friedel-Crafts alkylations. nih.govnih.gov

These two cycles can also be combined in sequential cascade reactions, where an initial iminium-ion-mediated reaction is followed by an enamine-catalyzed step, allowing for the rapid construction of complex molecules with multiple stereocenters from simple precursors. nih.govnih.gov

The remarkable stereoselectivity achieved with catalysts derived from this compound is governed by the precise architecture of the transition states. Early models attributed stereocontrol primarily to steric shielding, where the bulky 3,5-disubstituted aryl groups on the catalyst physically block one face of the enamine or iminium ion intermediate, forcing the substrate to approach from the less hindered face. rsc.org In the Michael addition of aldehydes to nitroalkenes, it was proposed that the bulky diphenylsiloxymethyl group promotes the selective formation of the anti-enamine, which then reacts via an acyclic transition state to yield the observed product with high diastereoselectivity and enantioselectivity. rsc.org

Beyond the classical two-electron pathways of enamine and iminium ions, diarylprolinol ether catalysts have been successfully integrated into radical reaction cascades. This is often achieved by merging organocatalysis with other catalytic fields, such as photoredox catalysis. In one such process, a photocatalyst reduces an alkyl halide to generate an alkyl radical. This radical then adds to the nucleophilic enamine intermediate (formed from an aldehyde and the organocatalyst), creating a new C-C bond and another radical intermediate. This new radical is subsequently oxidized to an iminium ion, which hydrolyzes to release the α-alkylated aldehyde product and regenerate the organocatalyst. nih.gov

A distinct approach, termed organo-SOMO catalysis, utilizes a single-electron oxidant to directly oxidize the enamine intermediate into a transient enamine radical cation (a Singly Occupied Molecular Orbital, or SOMO). This highly reactive species can engage in enantioselective [3+2] cycloadditions with conjugated olefins. The reaction proceeds through a radical-polar crossover mechanism, where the olefin adds to the enamine radical cation, and subsequent oxidation of the resulting radical yields a cationic intermediate that undergoes cyclization to form complex pyrrolidine (B122466) structures with high stereocontrol.

The cis-aminocupration mechanism is typically discussed in the context of copper-catalyzed reactions that synthesize pyrrolidine rings, rather than organocatalytic cycles mediated by pyrrolidine derivatives themselves. In these syntheses, a copper(II) species promotes the intramolecular carboamination or aminooxygenation of alkenes. nih.gov The proposed mechanism often involves a syn-aminocupration step to form the initial C-N bond, generating an organocopper(II) intermediate. nih.gov This species can then undergo further reactions, sometimes involving radical intermediates, to complete the cyclization. While chiral pyrrolidine-based structures may be employed as ligands to induce asymmetry in these copper-catalyzed processes, this represents a distinct mode of catalysis from the enamine/iminium organocatalytic cycles where the pyrrolidine derivative is the sole catalyst. The literature on diarylprolinol silyl ether organocatalysis does not typically invoke a cis aminocupration pathway as part of its primary catalytic cycle.

Kinetic Studies of Catalytic Reactions

Kinetic investigations have been instrumental in refining the mechanistic understanding of reactions catalyzed by diarylprolinol silyl ethers. Early assumptions that the C-C bond-forming step was universally rate-determining and stereo-determining have been challenged by detailed kinetic analyses. nih.gov These studies provide strong evidence for the operation of a Curtin-Hammett paradigm in several key reactions, including the conjugate addition of aldehydes to nitro-olefins. nih.govnih.gov

Under this paradigm, the stereoselectivity of the reaction is not solely dependent on the energy difference between the diastereomeric transition states of the initial bond formation. Instead, it depends on the relative rates of all subsequent steps for the diastereomeric intermediates. If the initial adducts are formed reversibly and can interconvert, or if they are formed irreversibly but react at different rates in a subsequent turnover-limiting step, the final enantiomeric ratio will reflect these kinetic differences. nih.govnih.gov This understanding is crucial, as it explains why stereoselectivity can be either enhanced or eroded after the initial bond-forming event and highlights that the most stable transition state does not always lead to the major product.

Influence of Catalyst Structure on Reaction Selectivity

The selectivity of reactions catalyzed by this compound derivatives is highly dependent on the specific structure of the catalyst. The substitution pattern on the aryl groups and the nature of the group attached to the hydroxymethyl moiety are critical for achieving high efficiency and stereocontrol.

A key modification was the conversion of the parent diarylprolinol to its corresponding silyl ether. This seemingly subtle change dramatically enhances catalytic activity and selectivity. rsc.org The silyl group prevents the formation of undesired aminal intermediates and increases solubility, leading to faster reactions and lower required catalyst loadings. rsc.org The steric bulk of both the silyl group and the aryl substituents is paramount for creating a well-defined chiral pocket that dictates the facial selectivity of the reaction.

Comparative studies have shown that diarylprolinol silyl ethers afford significantly higher stereoselectivity than catalysts like L-proline or imidazolidinones, which is attributed to the increased steric hindrance from the diarylmethyl group. nih.gov The size of the silyl group itself also modulates reactivity; bulkier groups like triethylsilyl (TES) or tert-butyldimethylsilyl (TBS) can lead to slower reaction rates compared to the trimethylsilyl (TMS) ether, although enantioselectivity often remains high. rsc.org

| Catalyst Derivative | Key Structural Feature | Impact on Reactivity and Selectivity | Example Reaction |

|---|---|---|---|

| (S)-Diphenylprolinol | Parent alcohol (-OH group) | Low reactivity and moderate yield, though enantioselectivity can be high. rsc.org | Michael Addition |

| (S)-Diphenylprolinol TMS Ether | Trimethylsilyl (TMS) ether | Dramatically increased reactivity and enantioselectivity; reaction completes much faster. rsc.org | Michael Addition |

| (S)-Diphenylprolinol TES Ether | Triethylsilyl (TES) ether | Excellent enantioselectivity, but slightly slower reaction rate than TMS ether due to increased bulk. rsc.org | Michael Addition |

| (S)-Diphenylprolinol TBS Ether | tert-Butyldimethylsilyl (TBS) ether | Excellent enantioselectivity, but the slowest reaction rate among silyl ethers due to significant steric bulk. rsc.org | Michael Addition |

Solvent Effects and Reaction Conditions Optimization in Catalytic Reactions Involving this compound Derivatives

The efficacy of catalytic reactions employing derivatives of this compound is profoundly influenced by the choice of solvent and the optimization of various reaction parameters. These factors can significantly impact reaction rates, yields, and, most critically, the stereoselectivity of the transformation. Mechanistic investigations into these aspects are crucial for developing efficient and highly selective asymmetric syntheses.

The solvent plays a multifaceted role in catalysis. It must first ensure the solubility of all reactants, catalysts, and intermediates. Beyond this basic requirement, the solvent can influence the stability of the transition states that determine the stereochemical outcome of the reaction. For organocatalysts derived from this compound, such as the widely used diarylprolinol ethers, the solvent can modulate the conformation and reactivity of key intermediates like enamines or iminium ions.

Detailed research into organocatalyzed reactions has demonstrated that a systematic screening of solvents is essential for optimizing enantioselectivity. The polarity, proticity, and coordinating ability of the solvent can all affect the delicate non-covalent interactions within the transition state assembly.

Research Findings on Reaction Optimization

A representative study on the Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene using a pyrrolidine-based organocatalyst with a bulky C2 substituent highlights the systematic approach to optimizing reaction conditions. The findings from this study are summarized in the table below.

Table 1: Optimization of Reaction Conditions for the Michael Addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene

| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |

|---|---|---|---|---|---|---|

| 1 | CH₂Cl₂ | rt | 7 | 99 | 78:22 | 68 |

| 2 | Toluene | rt | 24 | 99 | 80:20 | 70 |

| 3 | Dioxane | rt | 24 | 99 | 75:25 | 65 |

| 4 | Methylcyclohexane | rt | 24 | 99 | 85:15 | 75 |

| 5 | Methylcyclohexane | 0 | 24 | 87 | 92:8 | 85 |

| 6 | Methylcyclohexane | -10 | 48 | 65 | 93:7 | 86 |

Reaction performed using 0.2 mmol of β-nitrostyrene, 0.4 mmol of 3-phenylpropionaldehyde and 10 mol % of the organocatalyst. Data is illustrative of a typical optimization process for related catalysts.

The initial screening in various solvents at room temperature revealed that non-polar solvents like methylcyclohexane provided better diastereoselectivity and enantioselectivity compared to more polar solvents like dichloromethane (CH₂Cl₂) or dioxane. This suggests that less polar environments may favor a more organized and sterically hindered transition state, leading to enhanced facial discrimination.

Following the identification of a suitable solvent, the effect of temperature was investigated. As is common in asymmetric catalysis, lowering the reaction temperature from room temperature to 0 °C led to a significant improvement in both diastereoselectivity (from 85:15 to 92:8 dr) and enantioselectivity (from 75% to 85% ee). This improvement is attributed to the greater energy difference between the diastereomeric transition states at lower temperatures. However, a further decrease in temperature to -10 °C and -20 °C, while marginally improving diastereoselectivity, resulted in a significant drop in the reaction yield, indicating a substantial decrease in the reaction rate. This trade-off between selectivity and reaction rate is a common challenge in reaction optimization. The optimal conditions were therefore identified as methylcyclohexane as the solvent at 0 °C.

These findings underscore the importance of a systematic approach to optimizing reaction conditions. The interplay between the catalyst structure, substrate, solvent, and temperature is complex, and empirical screening is often necessary to achieve the desired levels of efficiency and stereocontrol in catalytic reactions involving derivatives of this compound.

Applications of S 2 3,5 Dimethylphenyl Pyrrolidine and Its Derivatives in Pharmaceutical and Medicinal Chemistry

Precursor in Pharmaceutical Drug Synthesis

The utility of a chiral molecule is often defined by its efficiency as a starting material or intermediate in the synthesis of a high-value, complex target molecule. (S)-2-(3,5-dimethylphenyl)pyrrolidine exemplifies this role as a key component in the production of modern therapeutics.

This compound is a key intermediate in the synthesis of Aticaprant. researchgate.net Aticaprant (also known by developmental codes such as CERC-501, JNJ-67953964, and LY-2456302) is a selective κ-opioid receptor (KOR) antagonist that has been investigated for the treatment of major depressive disorder. wikipedia.orgresearchgate.net The precise stereochemistry of the pyrrolidine (B122466) intermediate is critical for the biological activity of the final drug substance.

Pyrrolidine Scaffolds in Biologically Active Compounds

The pyrrolidine core is a versatile scaffold that medicinal chemists modify to create libraries of compounds for screening against various biological targets. Its derivatives, including pyrrolidinones and molecules where the ring is appended with other functional groups, have shown promise in several therapeutic areas.

Dihydrofolate reductase (DHFR) is a vital enzyme in the folate metabolism pathway, essential for DNA synthesis and cell proliferation. rsc.orgnih.gov This makes it a prime target for both anticancer and antimicrobial therapies. researchgate.netrsc.org Thiosemicarbazones are a class of compounds known to inhibit DHFR, and incorporating a pyrrolidine scaffold has proven to be a fruitful strategy for developing novel inhibitors. rsc.orgnih.gov

In one study, a series of 4-pyrrolidine-based thiosemicarbazones were synthesized and evaluated for their DHFR inhibitory activity. rsc.org The synthesized compounds demonstrated potent inhibition, with IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity) in the micromolar range. rsc.org These findings highlight the potential of pyrrolidine-derived thiosemicarbazones as leads for further optimization in the development of new therapeutic agents. rsc.orgnih.gov

| Compound ID | Substituent (R) | IC₅₀ (μM) rsc.org |

| 5a | 4-fluorophenyl | 16.14 ± 0.34 |

| 5d | 4-chlorophenyl | 12.37 ± 0.48 |

| 5g | 4-bromophenyl | 14.12 ± 0.51 |

| 5j | 4-methylphenyl | 18.11 ± 0.38 |

| 5m | 4-methoxyphenyl | 21.10 ± 0.29 |

| 5p | 3-nitrophenyl | 15.14 ± 0.27 |

The urokinase receptor (uPAR) is a cell-surface protein deeply involved in cancer cell invasion and metastasis through a complex network of protein interactions. nih.gov Targeting uPAR is therefore an attractive strategy for developing anti-cancer therapeutics. A class of pyrrolidinone compounds has been investigated for their ability to bind to and inhibit the function of uPAR. nih.gov

These small molecules were evaluated in competition assays for their ability to displace a fluorescently labeled peptide from the receptor. nih.gov The pyrrolidinone and related piperidinone compounds showed inhibitory constants (Ki) in the micromolar range, indicating moderate binding affinity. nih.gov Further studies revealed that while some related compounds inhibited cancer cell proliferation and migration, the piperidinone derivative 4b specifically inhibited cell invasion without affecting proliferation, adhesion, or migration, suggesting a distinct mechanism of action. nih.gov This research demonstrates the potential of the pyrrolidinone scaffold in developing targeted anti-metastatic agents. nih.gov

| Compound Class | Representative Compound | Inhibition Constant (Kᵢ) (μM) nih.gov |

| Pyrazole | 1a | 6 |

| Propylamine | 2a | 63 |

| Pyrrolidinone | 3 | 19 |

| Piperidinone | 4b | 10 |

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, especially in infants and the elderly. nih.gov The RSV fusion (F) protein is essential for the virus's entry into host cells, making it a key target for antiviral drug development. nih.govmdpi.com Several small molecule inhibitors that target the F protein have been developed, some of which feature heterocyclic scaffolds reminiscent of the pyrrolidine structure. mdpi.commdpi.com

These inhibitors typically function by binding to the F protein and stabilizing it in its pre-fusion conformation, thereby preventing the conformational changes necessary for the fusion of the viral and host cell membranes. mdpi.com Compounds like BMS-433771 are known to inhibit membrane fusion induced by the F protein and are active against both major subtypes of RSV. mdpi.commdpi.com While not direct derivatives of this compound, these molecules exemplify the broader utility of pyrrolidine-like structures in designing potent antiviral agents. nih.gov

| Inhibitor | Target | Mechanism of Action | Mean EC₅₀ mdpi.com |

| GS-5806 (Presatovir) | RSV F Protein | Prevents fusion of virus envelope with host cell membrane | 0.43 nM |

| BMS-433771 | RSV F Protein | Inhibits membrane fusion during viral entry | 20 nM |

| Ziresovir | RSV F Protein | Fusion inhibitor | N/A |

| PC786 | RSV L Protein Polymerase | Inhibits viral RNA replication and mRNA transcription | 0.5 - 2.1 nM (IC₅₀) |

The rise of antimicrobial resistance is a major global health threat, necessitating the discovery of novel antibacterial and antifungal agents. tandfonline.com Pyrrolidine and its derivatives have emerged as a promising scaffold for the development of new antimicrobials. tandfonline.comnih.govijcps.org The versatility of the pyrrolidine ring allows for the synthesis of diverse molecules with activity against a range of pathogens, including multidrug-resistant strains. tandfonline.commdpi.com

Research has shown that different pyrrolidine-based structures exhibit potent antimicrobial effects. For example, certain 5-oxopyrrolidine derivatives have demonstrated selective and promising activity against multidrug-resistant Staphylococcus aureus (MRSA) strains. mdpi.com One such derivative, compound 21 , showed favorable activity with Minimum Inhibitory Concentration (MIC) values as low as 1–8 µg/mL against MRSA and vancomycin-intermediate S. aureus isolates. mdpi.com Other studies on pyrrolidine-2,5-diones have also reported moderate antimicrobial activity against various bacteria and yeasts. nih.gov These findings underscore the value of the pyrrolidine core in the design of new candidates to combat infectious diseases. tandfonline.comresearchgate.net

| Compound/Derivative Type | Organism | Activity (MIC in µg/mL) |

| 5-Oxopyrrolidine derivative 21 mdpi.com | Multidrug-resistant Staphylococcus aureus | 1 - 8 |

| Pyrrolidine-2,5-dione derivative 8 nih.gov | Staphylococcus aureus | 16 |

| Pyrrolidine-2,5-dione derivative 8 nih.gov | Vibrio cholerae | 16 |

| Pyrrolidine-2,5-dione derivative 5 nih.gov | Candida albicans | 64 |

| Pyrrolidine-2,5-dione derivative 3 nih.gov | Cryptococcus neoformans | 128 |

Pharmaceutical Relevance of 2-Aryl-substituted Pyrrolidine Fragments

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a foundational scaffold in pharmaceutical sciences and drug design. nih.gov Its prevalence is underscored by its presence in numerous drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov The significance of this saturated scaffold is due to several key features: its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space; it introduces stereochemical complexity, which is crucial for target selectivity; and its physicochemical properties can enhance aqueous solubility. nih.govpharmablock.comresearchgate.net The nitrogen atom within the ring can act as a hydrogen bond donor, or when substituted, as a hydrogen bond acceptor, further contributing to its versatility in molecular interactions. pharmablock.compharmablock.com

Within this class of compounds, the 2-aryl-substituted pyrrolidine fragment is of particular importance. This structural motif is a key component in a variety of pharmacologically active agents. frontiersin.org The direct attachment of an aryl group to the second position of the pyrrolidine ring creates a chiral center and provides a rigid anchor for interaction with biological targets, influencing the compound's potency and selectivity. nih.gov

A prime example of the pharmaceutical utility of this fragment is the compound This compound . This specific chiral amine serves as a crucial intermediate in the synthesis of aticaprant, an antagonist of the kappa opioid receptor. researchgate.net The precise stereochemistry and substitution pattern of the 2-aryl-pyrrolidine precursor are essential for the final drug's pharmacological activity.

Table 1: Application of this compound in Drug Synthesis

| Intermediate Compound | Drug Product | Therapeutic Target | Investigational Indication |

|---|

The broader significance of the 2-substituted pyrrolidine core is evident in several marketed drugs where this fragment is integral to their structure and function. These compounds span a range of therapeutic areas, demonstrating the wide applicability of this chemical scaffold in medicinal chemistry. mdpi.comnih.gov For instance, the anti-migraine drug Eletriptan features a pyrrolidine ring substituted at the 2-position, which is crucial for its activity as a serotonin (B10506) 5-HT receptor agonist. mdpi.com

Table 2: Examples of Marketed Drugs Featuring a 2-Substituted Pyrrolidine Fragment

| Drug Name | Core Fragment | Therapeutic Application | Mechanism of Action |

|---|---|---|---|

| Eletriptan | 2-Substituted Pyrrolidine | Treatment of Migraine | Serotonin 5-HT1B and 5-HT1D receptor agonist mdpi.com |

| Captopril | Proline (a 2-carboxy-pyrrolidine) derivative | Treatment of Hypertension and Heart Failure | Angiotensin-Converting Enzyme (ACE) Inhibitor |

| Avanafil | 2-Substituted Pyrrolidine | Treatment of Erectile Dysfunction | Phosphodiesterase-5 (PDE5) Inhibitor nih.gov |

| Anisomycin | 2-(p-methoxyphenyl)methylpyrrolidine | Research tool | Antibiotic, inhibitor of protein synthesis mdpi.com |

The consistent appearance of the 2-aryl-substituted pyrrolidine moiety in successful drug candidates highlights its status as a "privileged scaffold". frontiersin.org Its structural and chemical properties provide a reliable foundation for designing new molecules with desired biological activities, making compounds like this compound valuable building blocks in the development of novel therapeutics. researchgate.net

Structure Activity Relationship Sar Studies and Derivatization

Impact of Substituents on Catalytic Performance

The (S)-2-(3,5-dimethylphenyl)pyrrolidine framework is a key component of highly effective organocatalysts, particularly diarylprolinol silyl (B83357) ethers, which are renowned for their ability to catalyze a wide range of asymmetric transformations. nih.govacs.org The substituents on both the aryl ring and the pyrrolidine (B122466) nitrogen play a crucial role in determining the catalyst's performance, influencing its activity, enantioselectivity, and diastereoselectivity. nih.gov

The 3,5-dimethyl substitution pattern on the phenyl ring is a deliberate design choice that balances steric and electronic effects. These methyl groups provide sufficient steric bulk to create a well-defined chiral environment around the catalytic site, which is essential for high stereoinduction. acs.org This steric hindrance effectively shields one face of the reactive intermediate (such as an enamine or iminium ion), directing the incoming substrate to the opposite face and thereby controlling the stereochemical outcome of the reaction. nih.govrsc.org

Studies on a variety of 2-aryl-pyrrolidine catalysts have demonstrated that both the position and electronic nature of substituents on the aryl ring significantly affect catalytic outcomes. For instance, electron-withdrawing or electron-donating groups can alter the electronic properties of the catalyst, which in turn influences the reactivity of the key catalytic intermediates. nih.gov The presence of bulky groups on the aryl ring is a general strategy to enhance enantioselectivity in many aminocatalyzed reactions. nih.gov

Furthermore, modification of the pyrrolidine ring itself, such as the introduction of substituents at the C4 position, has been shown to impact catalytic performance. For example, a hydroxyl group at the C4 position can participate in hydrogen bonding networks, which helps to organize the transition state and improve stereoselectivity. nih.gov The choice of the protecting group on the pyrrolidine nitrogen (often a silyl ether in diarylprolinol systems) is also critical, as it modulates the steric environment and can influence the stability and reactivity of the catalyst. rsc.org

Table 1: Impact of Aryl Substituents on Catalytic Performance in Asymmetric Michael Additions Note: This table is a representative summary based on general findings in the field of diarylprolinol ether catalysis and may not represent direct experimental results for this compound itself.

| Catalyst Aryl Group | Substituent Type | General Impact on Enantioselectivity (ee%) | General Impact on Yield |

| Phenyl | Unsubstituted | Good | Good |

| 3,5-Dimethylphenyl | Electron-donating, Sterically bulky | Excellent | High |

| 4-Nitrophenyl | Electron-withdrawing | Moderate to Good | Variable |

| 2-Methoxyphenyl | Electron-donating, Sterically hindered (ortho) | Good to Excellent | Moderate to High |

| 1-Naphthyl | Extended aromatic, Sterically bulky | Excellent | High |

Design and Synthesis of Functionalized Pyrrolidine Derivatives for Biological Evaluation

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities. nih.govnih.gov Consequently, the design and synthesis of functionalized derivatives of 2-aryl-pyrrolidines, including those based on the this compound structure, are of significant interest for discovering new therapeutic agents. researchgate.net These derivatives have been explored for various activities, including anticancer, antimicrobial, antiviral, and central nervous system effects. nih.govumn.edu

Synthetic strategies often involve the modification of the pyrrolidine nitrogen. For example, the secondary amine can be functionalized to introduce diverse substituents, leading to the formation of amides, sulfonamides, ureas, or carbamates. nih.gov These modifications can dramatically alter the molecule's physicochemical properties, such as polarity, lipophilicity, and hydrogen bonding capacity, which are critical for pharmacokinetic and pharmacodynamic profiles. nih.gov In one study, a series of pyrrolidine-based thiosemicarbazones were synthesized by modifying the pyrrolidine nitrogen with a 4-fluorobenzaldehyde (B137897) moiety, which was then reacted with various thiosemicarbazides to create compounds evaluated as dihydrofolate reductase inhibitors. nih.gov

Another common approach is the introduction of functional groups onto the aryl ring or other positions of the pyrrolidine ring. These modifications aim to enhance binding affinity to biological targets, improve selectivity, or modulate metabolic stability. For instance, the synthesis of pyrrolidine-functionalized nucleoside analogs has been explored for potential antiviral and anticancer activity. umn.eduhilarispublisher.comresearchgate.net

Table 2: Examples of Functionalized Pyrrolidine Derivatives and Their Investigated Biological Activities

| Pyrrolidine Scaffold | Functionalization | Target Biological Activity |

| 2-Aryl-pyrrolidine | N-Sulfonamide derivatives | GlyT1 Inhibition (CNS disorders) nih.gov |

| Spirooxindole Pyrrolidine | Spiro-cyclic system | MDM2 Inhibition (Anticancer) nih.gov |

| Pyrrolidine-2,5-dione | Acetamide side chain | Anticonvulsant nih.gov |

| Pyrrolidine | Thiosemicarbazone at N1 | DHFR Inhibition (Antimicrobial) nih.gov |

| Quinoxaline-Pyrrolidine | Ether modification on pyrrolidine | HCV IRES RNA Inhibition (Antiviral) acs.org |

Stereochemical Influence on Activity

Stereochemistry is a critical determinant of function for both the catalytic and biological activities of 2-aryl-pyrrolidine derivatives. beilstein-journals.org The absolute configuration at the C2 position of the pyrrolidine ring, which is (S) in the title compound, dictates the three-dimensional arrangement of the aryl group relative to the pyrrolidine ring. This spatial orientation is fundamental to the creation of a specific chiral environment necessary for enantioselective catalysis. rsc.org

In organocatalysis, the (S)-configuration of diarylprolinol-based catalysts typically leads to the formation of one specific enantiomer of the product. The use of the corresponding (R)-enantiomer of the catalyst will predictably generate the opposite product enantiomer. This predictable relationship is a cornerstone of asymmetric synthesis. nih.gov Studies have shown that diastereomeric catalysts, where other stereocenters might be present (e.g., at the C4 position), can lead to different levels of stereocontrol, sometimes with a reversal in asymmetric induction, highlighting the dominant role of the C2 stereocenter's configuration. nih.gov

In the context of biological activity, the stereochemical arrangement of substituents is crucial for molecular recognition and binding to chiral biological targets such as enzymes and receptors. beilstein-journals.org Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. For example, SAR studies of pyrrolidine-based inhibitors have shown that the cis- or trans-configuration of substituents on the pyrrolidine ring can be a deciding factor for biological potency. nih.gov The defined stereochemistry of this compound is therefore a vital feature that must be controlled during synthesis to ensure its intended function, whether in a catalytic or a biological system. rsc.org

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in computational chemistry for its balance of accuracy and computational cost. For (S)-2-(3,5-dimethylphenyl)pyrrolidine, DFT calculations can be employed to elucidate various aspects of its chemical behavior and reaction mechanisms.

DFT studies on pyrrolidine (B122466) derivatives have been used to understand the stereoselective synthesis of complex molecules. For instance, DFT calculations have been instrumental in unveiling the mechanism for the stereoretentive synthesis of cyclobutanes from pyrrolidines, proceeding through 1,4-biradical intermediates. acs.org Such studies can rationalize the stereochemical outcome of reactions by calculating the energy barriers of different reaction pathways. acs.org By applying DFT, researchers can model transition states and intermediates, providing a detailed picture of how this compound might participate in or catalyze chemical transformations.

Furthermore, DFT can be used to analyze the molecular properties of pyrrolidine derivatives. Studies have utilized DFT to calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the reactivity of a molecule. For this compound, DFT could be used to predict its reactivity in various reactions, such as nucleophilic or electrophilic attacks, by examining its molecular orbital energies and electron density distribution.

Investigations into the conformational landscape of N-substituted pyrrolidines have also benefited from DFT calculations. By optimizing the geometry of different conformers and calculating their relative energies, researchers can predict the most stable conformations of the molecule. researchgate.net This information is vital for understanding how the three-dimensional structure of this compound influences its properties and interactions.

A summary of potential DFT applications for this compound is presented in the table below.

| Application of DFT | Insights Gained for this compound |

| Reaction Mechanism Studies | Elucidation of transition states and intermediates in reactions involving the pyrrolidine ring or the dimethylphenyl group. Rationalization of stereochemical outcomes. |

| Electronic Property Calculation | Prediction of reactivity based on HOMO-LUMO gap, electron density, and electrostatic potential. |

| Conformational Analysis | Identification of the most stable three-dimensional structures and their relative energies, which influence biological activity and physical properties. |

| Vibrational Analysis | Prediction of infrared and Raman spectra for structural characterization. |

Molecular Docking and Dynamics Simulations in Drug Discovery

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques in the field of drug discovery. They are used to predict the binding affinity and interaction of a small molecule (ligand) with a biological target, typically a protein or nucleic acid. For this compound, these methods can be used to explore its potential as a scaffold for the development of new therapeutic agents.

Molecular Docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, docking is used to predict how a ligand such as a derivative of this compound might bind to the active site of a target protein. The pyrrolidine ring is a common scaffold in many biologically active compounds, and molecular docking studies have been performed on various pyrrolidine-based compounds to evaluate their potential as inhibitors for enzymes like carbonic anhydrase and acetylcholinesterase. nih.govtandfonline.com For example, docking studies on pyrrolidine-benzenesulfonamides have helped in understanding their inhibitory action on these enzymes. tandfonline.com Similarly, docking could be used to screen libraries of compounds containing the this compound core against various disease targets.

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-receptor interaction. An MD simulation calculates the movement of atoms over time, allowing researchers to observe the stability of the ligand in the binding site and any conformational changes in the protein upon binding. MD simulations have been used to assess the stability of complexes between ligands containing a 3,5-dimethylphenyl moiety and their target receptors. semanticscholar.org For a potential drug candidate based on the this compound scaffold, MD simulations could be used to:

Assess the stability of the predicted binding pose from molecular docking.

Calculate the binding free energy, which is a more accurate predictor of binding affinity.

Identify key amino acid residues involved in the interaction.

Observe conformational changes in the target protein induced by ligand binding.

The table below summarizes the application of these techniques in the context of drug discovery for compounds related to this compound.

| Computational Technique | Application in Drug Discovery | Example from Literature |

| Molecular Docking | Prediction of binding mode and affinity of a ligand to a biological target. | Docking of pyrrolidine-based inhibitors against carbonic anhydrase and acetylcholinesterase. nih.govtandfonline.com |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the ligand-receptor complex to assess stability and calculate binding free energy. | MD simulations of ligands with a 3,5-dimethylphenyl moiety to understand their interaction with target proteins. semanticscholar.org |

Prediction of Reactivity and Selectivity

Computational chemistry offers valuable tools for predicting the reactivity and selectivity of chemical reactions. For a chiral molecule like this compound, predicting the stereochemical outcome of reactions is of paramount importance.

The reactivity of a molecule can be predicted by analyzing its electronic structure. As mentioned earlier, DFT calculations can provide insights into the HOMO and LUMO energies, which are indicators of a molecule's ability to donate or accept electrons. The distribution of electron density and the electrostatic potential map can also highlight reactive sites within the molecule.

Predicting selectivity, especially enantioselectivity, often requires more sophisticated computational models. For reactions catalyzed by or involving chiral pyrrolidine derivatives, computational methods can be used to model the transition states leading to different stereoisomeric products. By comparing the activation energies of these transition states, one can predict which stereoisomer will be formed preferentially.

For example, in enantioselective catalysis using chiral gold(I) complexes with a remote C2-symmetric 2,5-diarylpyrrolidine, DFT calculations have been used to analyze the chiral binding pocket of the catalyst. nih.govacs.org These calculations revealed that non-covalent interactions between the substrate and the catalyst direct the enantioselective folding in the transition state, thus determining the absolute configuration of the product. acs.org Similar approaches could be applied to understand and predict the selectivity of reactions involving this compound, either as a reactant, a catalyst, or a chiral auxiliary.

Data-driven approaches are also emerging as powerful tools for predicting the performance of catalysts. By combining experimental data with computational descriptors of catalyst and substrate structures, statistical models can be built to predict enantioselectivity. nih.gov Such models could be developed for reactions involving a library of chiral pyrrolidine derivatives, including this compound, to guide the selection of the optimal catalyst for a desired transformation.

The following table outlines computational approaches for predicting the reactivity and selectivity of this compound.

| Computational Approach | Predicted Property | Methodological Details |

| Frontier Molecular Orbital Theory | Reactivity | Calculation of HOMO and LUMO energies using DFT to identify electrophilic and nucleophilic sites. |

| Transition State Theory | Selectivity (Stereoselectivity) | Locating and calculating the energies of transition states for different reaction pathways leading to stereoisomeric products. |

| Non-covalent Interaction Analysis | Enantioselectivity | Using DFT to model and quantify stabilizing non-covalent interactions in the transition state that favor the formation of one enantiomer. nih.govacs.org |

| Quantitative Structure-Selectivity Relationships (QSSR) | Selectivity | Developing statistical models that correlate computed molecular descriptors with experimentally observed selectivity. |

Q & A

Q. What are the established synthetic methodologies for (S)-2-(3,5-dimethylphenyl)pyrrolidine in academic research?

- Methodological Answer : The synthesis of this compound often employs resolution techniques or asymmetric catalysis. For example, a multigram-scale resolution process using a chiral resolving agent (e.g., tartaric acid derivatives) can yield enantiomerically pure (S)-configured products . Alternatively, Suzuki-Miyaura coupling (e.g., using Pd(PPh₃)₄ and 3,5-dimethylphenylboronic acid) can introduce aromatic substituents to a pyrrolidine scaffold, followed by chiral separation . Key steps include:

- Chiral Resolution : Recrystallization of diastereomeric salts under optimized solvent conditions (e.g., ethanol/water mixtures) .

- Catalytic Coupling : Use of NaH and TsCl for intermediate activation, followed by cross-coupling under inert atmospheres .

Q. How can researchers ensure enantiomeric purity during synthesis and characterization?

- Methodological Answer : Enantiomeric purity is verified via chiral HPLC (e.g., using a CHIRALPAK® column with hexane/isopropanol mobile phases) and polarimetry . For synthetic optimization, kinetic resolution or enzymatic methods (e.g., lipase-mediated acylations) can enhance enantioselectivity . Absolute configuration determination may require X-ray crystallography of derivatives, such as hydrochloride salts .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for 3,5-dimethylphenyl groups) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.

- Chiral HPLC : To quantify enantiomeric excess (e.g., ≥97.5% optical purity as reported for analogous catalysts) .

Advanced Research Questions

Q. What strategies optimize the catalytic activity of this compound derivatives in asymmetric synthesis?

- Methodological Answer : Structural modifications, such as introducing electron-withdrawing groups or steric bulk on the pyrrolidine nitrogen, can enhance catalytic efficiency. For example:

- Hydroxymethyl Derivatives : (S)-α,α-Bis(3,5-dimethylphenyl)-2-pyrrolidinemethanol acts as a chiral organocatalyst in aldol reactions. Optimal conditions include THF at 0°C with α,β-unsaturated aldehydes .

- Coordination Chemistry : Pairing with Lewis acids (e.g., Ti(OiPr)₄) improves enantioselectivity in Diels-Alder reactions .

Q. How can researchers address discrepancies in biological activity data for pyrrolidine derivatives?

- Methodological Answer : Contradictions often arise from enantiomeric impurities or solvent effects. Mitigation strategies include:

Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer : Racemization during scale-up is a critical issue. Solutions include:

- Low-Temperature Processes : Conducting coupling reactions at 0°C to minimize thermal epimerization .

- Inert Atmosphere Handling : Use Schlenk lines for air-sensitive intermediates (e.g., Grignard reagents in THF) .

- Continuous Flow Systems : Enhance reproducibility in multigram syntheses by avoiding batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.